molecular formula C5H8O3 B563306 Methyl-d3 3-Oxobutanoate CAS No. 107694-22-4

Methyl-d3 3-Oxobutanoate

Cat. No. B563306
Key on ui cas rn: 107694-22-4
M. Wt: 119.134
InChI Key: WRQNANDWMGAFTP-BMSJAHLVSA-N
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Patent
US04841054

Procedure details

This compound is prepared by the method comprising condensation of methyl ester of acetoacetic acid, ammonia and 5-trimethylsilylfurfurol in solution of methanol. Furthermore, this compound can be obtained by condensation of methyl ester of acetoacetic acid, methyl ester of β-aminocrotonic acid and 5-trimethylsilylfurfurol in a medium of an organic solvent. The reaction is carried out under normal pressure under heating. The product is obtained in a good yield.
[Compound]
Name
methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:7])(=[O:6])[CH2:2][C:3]([CH3:5])=[O:4].[NH3:8].[CH3:9][Si:10]([CH3:19])([CH3:18])[C:11]1[O:17][C:14]([CH2:15][OH:16])=[CH:13][CH:12]=1>CO>[C:1]([O:7][CH3:9])(=[O:6])[CH2:2][C:3]([CH3:5])=[O:4].[NH2:8]/[C:3](/[CH3:5])=[CH:2]\[C:1]([OH:7])=[O:6].[CH3:9][Si:10]([CH3:19])([CH3:18])[C:11]1[O:17][C:14]([CH2:15][OH:16])=[CH:13][CH:12]=1

Inputs

Step One
Name
methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(=O)C)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C1=CC=C(CO)O1)(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound is prepared by the method

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C(CC(=O)C)(=O)OC
Name
Type
product
Smiles
N\C(=C/C(=O)O)\C
Name
Type
product
Smiles
C[Si](C1=CC=C(CO)O1)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04841054

Procedure details

This compound is prepared by the method comprising condensation of methyl ester of acetoacetic acid, ammonia and 5-trimethylsilylfurfurol in solution of methanol. Furthermore, this compound can be obtained by condensation of methyl ester of acetoacetic acid, methyl ester of β-aminocrotonic acid and 5-trimethylsilylfurfurol in a medium of an organic solvent. The reaction is carried out under normal pressure under heating. The product is obtained in a good yield.
[Compound]
Name
methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:7])(=[O:6])[CH2:2][C:3]([CH3:5])=[O:4].[NH3:8].[CH3:9][Si:10]([CH3:19])([CH3:18])[C:11]1[O:17][C:14]([CH2:15][OH:16])=[CH:13][CH:12]=1>CO>[C:1]([O:7][CH3:9])(=[O:6])[CH2:2][C:3]([CH3:5])=[O:4].[NH2:8]/[C:3](/[CH3:5])=[CH:2]\[C:1]([OH:7])=[O:6].[CH3:9][Si:10]([CH3:19])([CH3:18])[C:11]1[O:17][C:14]([CH2:15][OH:16])=[CH:13][CH:12]=1

Inputs

Step One
Name
methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(=O)C)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C1=CC=C(CO)O1)(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound is prepared by the method

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C(CC(=O)C)(=O)OC
Name
Type
product
Smiles
N\C(=C/C(=O)O)\C
Name
Type
product
Smiles
C[Si](C1=CC=C(CO)O1)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04841054

Procedure details

This compound is prepared by the method comprising condensation of methyl ester of acetoacetic acid, ammonia and 5-trimethylsilylfurfurol in solution of methanol. Furthermore, this compound can be obtained by condensation of methyl ester of acetoacetic acid, methyl ester of β-aminocrotonic acid and 5-trimethylsilylfurfurol in a medium of an organic solvent. The reaction is carried out under normal pressure under heating. The product is obtained in a good yield.
[Compound]
Name
methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:7])(=[O:6])[CH2:2][C:3]([CH3:5])=[O:4].[NH3:8].[CH3:9][Si:10]([CH3:19])([CH3:18])[C:11]1[O:17][C:14]([CH2:15][OH:16])=[CH:13][CH:12]=1>CO>[C:1]([O:7][CH3:9])(=[O:6])[CH2:2][C:3]([CH3:5])=[O:4].[NH2:8]/[C:3](/[CH3:5])=[CH:2]\[C:1]([OH:7])=[O:6].[CH3:9][Si:10]([CH3:19])([CH3:18])[C:11]1[O:17][C:14]([CH2:15][OH:16])=[CH:13][CH:12]=1

Inputs

Step One
Name
methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(=O)C)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C1=CC=C(CO)O1)(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound is prepared by the method

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C(CC(=O)C)(=O)OC
Name
Type
product
Smiles
N\C(=C/C(=O)O)\C
Name
Type
product
Smiles
C[Si](C1=CC=C(CO)O1)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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